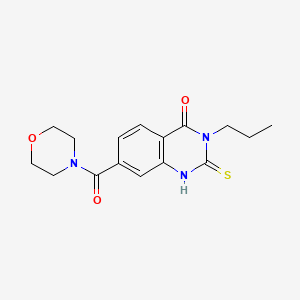

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Description

7-(Morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic heterocyclic compound belonging to the tetrahydroquinazolinone class. Its structure features a quinazolinone core fused with a morpholine-4-carbonyl group at the 7-position and a propyl chain at the 3-position. While its exact biological activity remains understudied, structural analogs of tetrahydroquinazolinones are known for their kinase inhibition, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h3-4,10H,2,5-9H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZXCWSLNGEOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted aniline with a carbonyl compound to form an intermediate, which is then cyclized to form the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, requiring careful consideration of reaction kinetics and thermodynamics to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the morpholine ring .

Scientific Research Applications

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be elucidated by comparing it to derivatives with analogous scaffolds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 7-(Morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | Not reported | C₁₆H₂₃N₃O₃S | ~337.4* | Morpholine-4-carbonyl, propyl, sulfanylidene |

| 7-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | 403728-29-0 | C₂₂H₂₃FN₄O₂S | 426.507 | 4-(4-Fluorophenyl)piperazine, propyl, sulfanylidene |

*Calculated based on molecular formula.

Key Differences and Implications:

In contrast, the 4-(4-fluorophenyl)piperazine substituent in the analog (CAS 403728-29-0) adds aromaticity and fluorine-mediated lipophilicity, which may improve blood-brain barrier penetration or receptor binding affinity .

Electronic Effects: The electron-withdrawing fluorine atom in the fluorophenyl group could alter the electronic environment of the quinazolinone core, affecting reactivity or interaction with biological targets.

Research Applications :

- While neither compound’s specific bioactivity is detailed in the provided evidence, morpholine-containing compounds are often explored for CNS-targeted therapies due to their balanced solubility, whereas fluorinated piperazine derivatives are common in antipsychotic and anticancer drug design .

Structural Analysis and Methodological Considerations

Crystallographic studies using programs like SHELXL (part of the SHELX system) have been pivotal in resolving the 3D structures of complex heterocycles, including tetrahydroquinazolinones . For instance:

- SHELXL enables precise refinement of hydrogen-bonding networks and sulfanylidene group orientations, critical for understanding intermolecular interactions.

- Comparative studies of substituent effects (e.g., morpholine vs. piperazine) rely on such tools to correlate structural features with functional outcomes.

Biological Activity

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with significant potential in biological research. This compound features a morpholine ring, a propyl group, and a sulfanylidene moiety attached to a tetrahydroquinazolinone core. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The compound's IUPAC name is 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one, and it has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 335.40 g/mol |

| InChI | InChI=1S/C16H19N3O3S/c1-2... |

| CAS Number | 403727-72-0 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Receptor Binding : It may bind to receptors involved in signaling pathways, potentially modulating their activity.

The specific pathways and biological contexts in which these interactions occur are still under investigation.

Enzyme Activity

Studies have demonstrated that 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits potent inhibitory effects on certain enzymes. For instance:

- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling. Preliminary findings suggest that it can effectively inhibit BTK activity at low micromolar concentrations .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.

Case Study : A study involving leukemia cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis markers .

Applications in Drug Development

The structural characteristics of 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one make it a valuable scaffold for drug development. Its ability to interact with biological targets suggests potential applications in:

- Cancer Therapy : Targeting specific kinases involved in cancer progression.

- Inflammatory Diseases : Modulating immune responses through enzyme inhibition.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.